molecular formula C15H20N2O3 B14097953 tert-Butyl N-[5-(hydroxyimino)-5,6,7,8-tetrahydronaphthalen-2-yl]carbamate

tert-Butyl N-[5-(hydroxyimino)-5,6,7,8-tetrahydronaphthalen-2-yl]carbamate

Cat. No.: B14097953
M. Wt: 276.33 g/mol
InChI Key: HCIMMHOKGBEVAK-UHFFFAOYSA-N
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Description

tert-Butyl N-[5-(hydroxyimino)-5,6,7,8-tetrahydronaphthalen-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxyimino group, and a tetrahydronaphthalenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[5-(hydroxyimino)-5,6,7,8-tetrahydronaphthalen-2-yl]carbamate typically involves the reaction of hydroxylamine hydrochloride with potassium carbonate and di-tert-butyl dicarbonate. The reaction is carried out in a suitable solvent, such as ethanol, under controlled temperature conditions. The reaction mixture is then cooled, and the product is isolated by recrystallization from hexane .

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group.

    Reduction: Reduction reactions can target the hydroxyimino group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic conditions.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a protecting group for amines in organic synthesis.
  • Employed in the synthesis of complex organic molecules, including pharmaceuticals.

Biology:

  • Investigated for its potential as a biochemical probe due to its ability to form stable complexes with various biomolecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl N-[5-(hydroxyimino)-5,6,7,8-tetrahydronaphthalen-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, thereby modulating their activity. Additionally, the carbamate group can undergo hydrolysis, releasing active intermediates that can further interact with biological targets .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-hydroxycarbamate
  • N-tert-butoxycarbonylhydroxylamine

Comparison:

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

tert-butyl N-(5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl)carbamate

InChI

InChI=1S/C15H20N2O3/c1-15(2,3)20-14(18)16-11-7-8-12-10(9-11)5-4-6-13(12)17-19/h7-9,19H,4-6H2,1-3H3,(H,16,18)

InChI Key

HCIMMHOKGBEVAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=NO)CCC2

Origin of Product

United States

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